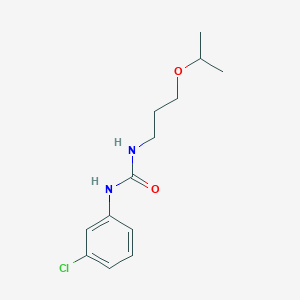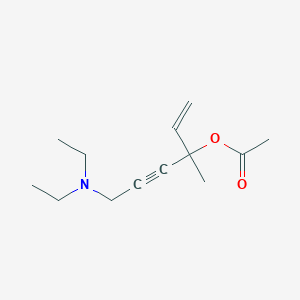![molecular formula C19H20N2O4S B5168286 methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBTA-Me and is a member of the benzamide family of compounds. PBTA-Me has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of PBTA-Me is not fully understood. However, it has been suggested that PBTA-Me may act by inhibiting the activity of enzymes involved in cancer cell growth and bacterial cell wall synthesis. PBTA-Me has also been found to interact with DNA, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
PBTA-Me has been found to exhibit various biochemical and physiological effects. In cancer cells, PBTA-Me has been found to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. In bacterial cells, PBTA-Me has been found to inhibit cell wall synthesis by interfering with the activity of enzymes involved in peptidoglycan synthesis. PBTA-Me has also been found to enhance the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes.
Vorteile Und Einschränkungen Für Laborexperimente
PBTA-Me has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. PBTA-Me is also relatively inexpensive compared to other compounds with similar potential applications. However, PBTA-Me has some limitations, including its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of PBTA-Me. One direction is to further investigate its potential anticancer and antibacterial activity. Another direction is to explore its potential use as a drug delivery agent for poorly soluble drugs. Additionally, PBTA-Me could be further studied for its potential use as a polymer additive to enhance the mechanical properties of polymers. Finally, more research is needed to fully understand the mechanism of action of PBTA-Me and its potential toxicity at high concentrations.
Conclusion
In conclusion, PBTA-Me is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. PBTA-Me has been synthesized using various methods and characterized using various techniques. PBTA-Me has been found to exhibit various biochemical and physiological effects, and its mechanism of action is not fully understood. PBTA-Me has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, PBTA-Me has some limitations, including its low water solubility and potential toxicity at high concentrations. There are several future directions for the study of PBTA-Me, including further investigation of its potential anticancer and antibacterial activity, exploration of its potential use as a drug delivery agent and polymer additive, and more research to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
PBTA-Me can be synthesized using various methods, including the reaction of 4-propoxybenzoic acid with thionyl chloride, followed by the reaction with 4-aminobenzoylthiourea and methyl iodide. Another method involves the reaction of 4-propoxybenzoyl chloride with 4-aminobenzoylthiourea, followed by the reaction with sodium methoxide. The synthesized compound has been characterized using various techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
PBTA-Me has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, PBTA-Me has been studied for its potential anticancer activity. It has been found to inhibit the growth of cancer cells by inducing apoptosis. PBTA-Me has also been studied for its potential use as an antibacterial agent. In pharmaceuticals, PBTA-Me has been studied for its potential use as a drug delivery agent. It has been found to enhance the solubility and bioavailability of poorly soluble drugs. In materials science, PBTA-Me has been studied for its potential use as a polymer additive. It has been found to enhance the mechanical properties of polymers.
Eigenschaften
IUPAC Name |
methyl 2-[(4-propoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-12-25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24-2/h4-11H,3,12H2,1-2H3,(H2,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLQJYSEUOTZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)
![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)
![methyl [5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B5168248.png)

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
